molecular formula C10H9N5O B11695770 3-[(2E)-2-benzylidenehydrazinyl]-1,2,4-triazin-5-ol

3-[(2E)-2-benzylidenehydrazinyl]-1,2,4-triazin-5-ol

Cat. No.: B11695770
M. Wt: 215.21 g/mol
InChI Key: XKPOUALMYDSBLU-IZZDOVSWSA-N
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Description

3-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a phenylmethylidene group attached to a hydrazinyl moiety, which is further connected to a dihydro-1,2,4-triazin-5-one ring system. The compound’s molecular formula is C10H10N4O, and it has a molecular weight of 202.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of phenylmethylidenehydrazine with a suitable precursor, such as a dihydro-1,2,4-triazin-5-one derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in various substituted analogs of the original compound .

Scientific Research Applications

3-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Similar Compounds

    3-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,2-DIHYDROQUINOXALIN-2-ONE: This compound shares a similar hydrazinyl and phenylmethylidene structure but differs in the ring system.

    3-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE: This analog has a dimethylamino group instead of a phenyl group.

Uniqueness

The uniqueness of 3-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9N5O

Molecular Weight

215.21 g/mol

IUPAC Name

3-[(2E)-2-benzylidenehydrazinyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C10H9N5O/c16-9-7-12-15-10(13-9)14-11-6-8-4-2-1-3-5-8/h1-7H,(H2,13,14,15,16)/b11-6+

InChI Key

XKPOUALMYDSBLU-IZZDOVSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=NN=CC(=O)N2

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NN=CC(=O)N2

Origin of Product

United States

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